Methyl 3-(3-Pyridyl)propiolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyridin-3-ylprop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDWMTRFFZEDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(3-Pyridyl)propiolate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-pyridyl)propiolate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring, a reactive propiolate moiety, and a methyl ester, offers a trifecta of functional handles for complex molecule synthesis. The electron-deficient alkyne is primed for a variety of transformations, most notably cycloaddition reactions, which provide rapid access to diverse and novel heterocyclic scaffolds. The pyridine nucleus imparts desirable physicochemical properties, such as aqueous solubility and hydrogen bonding capability, which are critical in drug design. This guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic applications of this compound, offering field-proven insights for its strategic deployment in research and development pipelines.

Molecular Overview and Physicochemical Properties

This compound (CAS 78584-30-2) is a structurally precise molecule designed for synthetic versatility.[1][2] Its core consists of a pyridine ring substituted at the 3-position with a methyl propiolate group. This arrangement positions the electron-withdrawing pyridine nitrogen meta to the alkyne, influencing the electronic nature of the ring and the reactivity of the side chain.

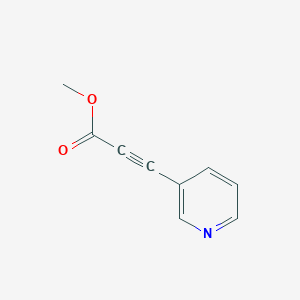

Caption: Chemical Structure of this compound.

The combination of a basic nitrogenous heterocycle with an electrophilic alkyne makes this compound a powerful tool for building molecular diversity.

| Property | Value | Source(s) |

| CAS Number | 78584-30-2 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [1][3] |

| Appearance | Solid | [1][3] |

| Melting Point | 52 °C | [1][3] |

| Boiling Point | 274.4 ± 13.0 °C (Predicted) | [1][3] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 3.27 ± 0.12 (Predicted) | [1][2] |

| Topological Polar Surface Area | 39.19 Ų | [3] |

| XLogP3 | 1.3 | [2] |

Spectroscopic and Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The four protons on the pyridine ring will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl ester group will present as a sharp singlet at approximately δ 3.8 ppm.[4]

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The two sp-hybridized carbons of the alkyne will resonate in the δ 70-90 ppm range. The carbonyl carbon of the ester will be significantly downfield, typically above δ 150 ppm. The pyridine carbons will appear in the aromatic region (δ 120-150 ppm), and the methyl carbon will be upfield around δ 52 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band around 2200-2250 cm⁻¹ is characteristic of the C≡C triple bond. A strong carbonyl (C=O) stretch from the ester will be prominent near 1715 cm⁻¹. C-H stretches from the aromatic ring will be observed above 3000 cm⁻¹, while the C-O ester stretch will appear in the 1200-1300 cm⁻¹ region.[7]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak at m/z = 161. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).[5][7]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the targeted reactivity of its functional groups. The propiolate moiety, in particular, serves as a linchpin for constructing complex molecular frameworks.

The Propiolate Moiety: A Hub for Complexity Generation

The alkyne in methyl propiolate is electron-deficient, or "electrophilic," due to the strong electron-withdrawing effect of the adjacent ester group. This polarization makes it an excellent substrate for a wide range of chemical transformations.[8][9]

This class of reaction is one of the most powerful methods for synthesizing five-membered heterocyclic rings, which are prevalent in pharmaceuticals.[10] this compound is an ideal dipolarophile for reacting with 1,3-dipoles such as azides (Huisgen cycloaddition), nitrile oxides, and ylides.[10][11] These reactions often proceed with high regioselectivity, providing a single major product and streamlining synthetic efforts.[10] The resulting triazole or pyrrole heterocycles, for example, are valuable scaffolds in drug discovery.

Caption: General scheme of a [3+2] cycloaddition reaction.

As a potent dienophile, the propiolate can react with conjugated dienes to form six-membered rings.[8] This provides a direct route to highly functionalized pyridyl-substituted cyclohexadiene derivatives, which can be further manipulated or aromatized.

The electrophilic β-carbon of the alkyne is susceptible to conjugate addition by a wide range of soft nucleophiles, including thiols, amines, and enolates.[9] This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for the straightforward introduction of diverse functional groups.

The Pyridine Ring: Modulating Solubility and Bio-activity

The pyridine ring is more than a simple aromatic spacer; it is a key pharmacophore that influences the molecule's overall properties.[12]

-

Basicity and Solubility: The lone pair of electrons on the nitrogen atom imparts basicity (predicted pKa ≈ 3.27), allowing for salt formation with acids.[1][2] This is a common strategy in drug development to dramatically increase the aqueous solubility and improve the bioavailability of a compound.

-

Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets like enzyme active sites and receptors.[12]

-

Ring Reactivity: While electrophilic substitution on the pyridine ring is generally disfavored, the ring can be N-activated with reagents like acyl chlorides.[13] This activation enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles to form dihydropyridine derivatives, which are themselves important therapeutic agents.[13]

The Ester Functional Group: A Handle for Prodrug Strategies

The methyl ester provides a convenient synthetic handle. It can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can alter the compound's polarity or serve as an attachment point for further functionalization.[14] Furthermore, in a drug development context, esters are frequently used as prodrugs to improve membrane permeability and oral absorption, being later hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

Representative Experimental Protocol: [3+2] Cycloaddition

The following is a representative protocol for a cycloaddition reaction, a key application for this reagent class, based on methodologies described in the literature for similar systems.[10] This self-validating system ensures reaction completion can be monitored via standard techniques like TLC and the product characterized by spectroscopic methods.

Objective: Synthesis of a pyridyl-substituted pyrrolo[1,2-b]pyridazine derivative.

Workflow:

Caption: Experimental workflow for a cycloaddition reaction.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate pyridazinium salt (1.0 eq) in anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Ylide Generation: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.2 eq) dropwise to the solution. Stir for 15-20 minutes to facilitate the in-situ generation of the pyridazinium ylide (a 1,3-dipole).

-

Dipolarophile Addition: Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The causality here is that the generated nucleophilic ylide attacks the electrophilic alkyne of the propiolate, initiating the cycloaddition cascade.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cycloadduct.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

While specific safety data for this compound is limited, the known hazards of its parent compound, methyl propiolate, provide a strong basis for handling procedures.[15]

-

Hazards: Assumed to be a lachrymator (tear-inducing agent) and an irritant to the skin, eyes, and respiratory system.[15][16] It should also be considered a flammable liquid and vapor.[15]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[16][17] Use spark-proof tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.[15]

Conclusion

This compound is a high-value synthetic intermediate with a rich and predictable chemical reactivity profile. Its capacity to undergo cycloaddition and Michael addition reactions provides medicinal chemists with a reliable tool for the rapid assembly of novel heterocyclic entities. The embedded pyridine ring offers a strategic element for fine-tuning ADME (absorption, distribution, metabolism, and excretion) properties essential for successful drug development. A thorough understanding of its properties, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Methyl propiolate(922-67-8) 1H NMR [m.chemicalbook.com]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. rsc.org [rsc.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buy Ethyl 3-(3-Pyridyl)propiolate | 59608-03-6 [smolecule.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.com [fishersci.com]

Synthesis and structural characterization of Methyl 3-(3-Pyridyl)propiolate.

An In-depth Technical Guide for Drug Development Professionals

Methyl 3-(3-Pyridyl)propiolate: Synthesis and Structural Characterization

Abstract

This compound (CAS No: 78584-30-2) is a heterocyclic organic compound featuring a pyridine ring and a methyl ester-conjugated alkyne.[1][2][3] This structure makes it a valuable and versatile building block in medicinal chemistry and material science. The pyridine moiety is a common feature in many biologically active molecules, while the propiolate group serves as a reactive handle for various chemical transformations, including cycloadditions and cross-coupling reactions.[4] This guide provides a detailed examination of a robust synthetic methodology for this compound, focusing on the Sonogashira cross-coupling reaction. Furthermore, it establishes a comprehensive protocol for the structural characterization and validation of the synthesized compound using modern spectroscopic techniques.

Rationale and Synthetic Strategy

The synthesis of aryl alkynes is a cornerstone of modern organic chemistry. For the preparation of this compound, several strategies could be envisioned. However, for efficiency, substrate scope, and operational mildness, the Sonogashira cross-coupling reaction stands out as the premier choice.[5][6] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5]

Our chosen strategy involves the coupling of a commercially available pyridine precursor, 3-bromopyridine , with the terminal alkyne, methyl propiolate . This approach is selected for the following reasons:

-

Expertise & Experience: The Sonogashira reaction is a well-established, reliable, and high-yielding protocol. Its mechanism is thoroughly understood, allowing for rational optimization and troubleshooting. The reaction is tolerant of a wide range of functional groups, a critical feature in complex molecule synthesis.

-

Trustworthiness: The protocol's success is not contingent on exotic reagents or unstable intermediates. The starting materials are readily available, and the reaction progress can be easily monitored using standard techniques like Thin Layer Chromatography (TLC).

-

Authoritative Grounding: The use of a palladium-copper co-catalyst system for coupling terminal alkynes is a foundational reaction in organic synthesis, extensively documented in peer-reviewed literature.[7][8]

The Sonogashira Coupling Mechanism

The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (3-bromopyridine).

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (methyl propiolate) in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The final step involves the reductive elimination from the palladium complex to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.

Below is a diagram illustrating this core mechanistic pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 78584-30-2,this compound | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Buy Ethyl 3-(3-Pyridyl)propiolate | 59608-03-6 [smolecule.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 3-(3-Pyridyl)propiolate: A Technical Guide

Introduction

Methyl 3-(3-pyridyl)propiolate is a heterocyclic organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2] Its structure incorporates a pyridine ring, a reactive propiolate (alkyne ester) functional group, and a methyl ester moiety. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel nitrogen-containing heterocycles and functionalized polymers.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive interpretation based on established principles and data from analogous structures. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule and its derivatives.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the first step in predicting its spectroscopic behavior.

Figure 1: Molecular Structure of this compound

Key structural features influencing the spectroscopic data include:

-

Pyridine Ring: An aromatic, electron-deficient heterocycle. The nitrogen atom and the position of substitution (meta to the nitrogen) will significantly influence the chemical shifts of the aromatic protons and carbons.

-

Alkyne (Propiolate): The carbon-carbon triple bond will give rise to characteristic signals in the IR and ¹³C NMR spectra. The sp-hybridized carbons are a key feature.

-

Ester Group: The carbonyl (C=O) and C-O single bonds will have distinct IR absorptions. The methyl group attached to the oxygen will produce a sharp singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This will result in a spectrum where each unique carbon atom appears as a single line. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Figure 2: General workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the four distinct proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 | Singlet | 3H | -OCH₃ | Protons of the methyl ester are not coupled to other protons. The chemical shift is typical for methyl esters.[3] |

| ~ 7.4 | Doublet of Doublets | 1H | H-5 (Pyridine) | Coupled to H-4 and H-6. Expected to be in the aromatic region. |

| ~ 7.8 | Doublet of Triplets | 1H | H-4 (Pyridine) | Coupled to H-2, H-5, and H-6. Shifted downfield due to the influence of the nitrogen and the alkyne. |

| ~ 8.6 | Doublet of Doublets | 1H | H-6 (Pyridine) | Coupled to H-4 and H-5. Deshielded by the adjacent nitrogen atom. |

| ~ 8.8 | Doublet | 1H | H-2 (Pyridine) | Most deshielded aromatic proton due to its proximity to the nitrogen atom. |

Note: The exact chemical shifts and coupling constants for the pyridine protons can be complex and would require spectral simulation for precise prediction. The values provided are estimates based on typical pyridine derivatives.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each carbon atom in a unique electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 52 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[4] |

| ~ 75 | C≡C -COOCH₃ | sp-hybridized carbon adjacent to the ester. |

| ~ 85 | Py-C ≡C- | sp-hybridized carbon attached to the pyridine ring. |

| ~ 124 | C-5 (Pyridine) | Aromatic carbon. |

| ~ 130 | C-3 (Pyridine) | Aromatic carbon attached to the alkyne; its chemical shift is influenced by the triple bond. |

| ~ 139 | C-4 (Pyridine) | Aromatic carbon. |

| ~ 150 | C-6 (Pyridine) | Aromatic carbon deshielded by the adjacent nitrogen. |

| ~ 153 | C-2 (Pyridine) | Aromatic carbon most deshielded by the adjacent nitrogen. |

| ~ 154 | C =O | Carbonyl carbon of the ester group, typically found in the 150-170 ppm range.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the pyridine ring. |

| ~ 2960 | C-H Stretch | Aliphatic C-H | Stretching vibration of the methyl group. |

| ~ 2250-2230 | C≡C Stretch | Alkyne | The carbon-carbon triple bond stretch is a key diagnostic peak, though its intensity can be variable. |

| ~ 1720-1710 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the ester carbonyl group.[6] |

| ~ 1600-1450 | C=C & C=N Stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| ~ 1300-1100 | C-O Stretch | Ester C-O | Strong stretching vibrations for the C-O single bonds of the ester.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in a prominent molecular ion peak with less fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of C₉H₇NO₂.[1] This peak's intensity may be weak in EI-MS due to the lability of the molecule.

-

Key Fragmentation Pathways:

Figure 3: Predicted EI-MS Fragmentation Pathways

-

m/z = 130: Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion.

-

m/z = 102: Loss of the carbomethoxy radical (•COOCH₃, 59 Da), resulting in the 3-ethynylpyridine cation. This is often a significant fragmentation pathway for esters.

-

m/z = 78: The pyridyl cation, resulting from the cleavage of the bond between the ring and the side chain.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive, albeit predictive, analysis of the expected spectral data. The key diagnostic features to look for are the characteristic alkyne and ester stretches in the IR spectrum, the distinct set of aromatic and methyl ester signals in the NMR spectra, and the molecular ion peak with logical fragmentation patterns in the mass spectrum. For any researcher working with this compound, the protocols and interpretations laid out herein serve as a robust framework for structural verification and purity assessment, ensuring the integrity of subsequent scientific investigations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methyl 3-(3-Pyridyl)propiolate: A Comprehensive Technical Guide for Advanced Research

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 3-(3-Pyridyl)propiolate, a versatile heterocyclic building block. This document delves into its core chemical identity, a robust synthesis protocol, and its potential applications in medicinal chemistry and materials science, underpinned by a rigorous scientific framework.

Core Chemical Identity

This compound is a key organic intermediate characterized by the presence of a pyridine ring and a methyl propiolate moiety. This unique combination of a heteroaromatic system and an activated alkyne makes it a valuable synthon for the construction of more complex molecular architectures.

| Identifier | Value | Source |

| Chemical Name | Methyl 3-(pyridin-3-yl)prop-2-ynoate | [1][2] |

| CAS Number | 78584-30-2 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Canonical SMILES | COC(=O)C#CC1=CN=CC=C1 | [3] |

Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] In this specific synthesis, a 3-halopyridine (typically 3-bromopyridine or 3-iodopyridine) is coupled with methyl propiolate.

The underlying principle of this reaction is a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent reductive elimination to form the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.[4]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[6][7] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

3-Bromopyridine

-

Methyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add 3-bromopyridine (1.0 equivalent).

-

Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.01-0.03 equivalents).

-

Solvent and Base: Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF) and triethylamine (2.0-3.0 equivalents).

-

Alkyne Addition: Add methyl propiolate (1.1-1.5 equivalents) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (3-bromopyridine) is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Diagram of the Sonogashira Coupling Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-9.0 ppm corresponding to the four protons on the pyridine ring. The proton at the 2-position of the pyridine ring is expected to be the most downfield. Methyl Protons: A singlet at approximately δ 3.8 ppm corresponding to the methyl ester group. |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 150-160 ppm. Alkynyl Carbons: Two signals in the range of δ 80-90 ppm. Aromatic Carbons: Signals in the range of δ 120-150 ppm. Methyl Carbon: A signal around δ 52 ppm. |

| IR (Infrared) | C≡C Stretch: A sharp, medium-intensity absorption around 2200-2250 cm⁻¹. C=O Stretch: A strong, sharp absorption around 1715-1730 cm⁻¹. C-O Stretch: An absorption in the region of 1200-1300 cm⁻¹. Aromatic C-H and C=C/C=N Stretches: Absorptions in their characteristic regions. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound. Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |

Applications in Research and Development

The structural motifs within this compound make it a compound of significant interest in several areas of chemical research, particularly in drug discovery and materials science.

-

Medicinal Chemistry: The pyridine ring is a common scaffold in many FDA-approved drugs due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. The rigid alkyne linker can be used to position pharmacophores in specific orientations for optimal interaction with biological targets. Furthermore, the propiolate group can act as a Michael acceptor or participate in cycloaddition reactions to generate novel heterocyclic systems.[8]

-

Materials Science: The conjugated system of the pyridyl and propiolate groups suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring can also be utilized for coordination to metal centers, opening possibilities for the creation of novel metal-organic frameworks (MOFs) and catalysts.

Diagram of Potential Application Pathways:

Caption: Potential applications of this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential for innovation in both pharmaceutical and material sciences. Its synthesis via the robust Sonogashira coupling reaction is well-established in principle, providing a reliable route to this versatile building block. The insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their advanced research and development endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. parchem.com [parchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. depts.washington.edu [depts.washington.edu]

- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to the Solubility and Stability of Methyl 3-(3-Pyridyl)propiolate for Pharmaceutical Development

Abstract

Methyl 3-(3-Pyridyl)propiolate is a pyridine derivative with potential applications as a chemical intermediate in pharmaceutical synthesis and materials science.[1] Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical parameters that influence its handling, formulation, and ultimate utility in drug development. This guide provides an in-depth analysis of the methodologies used to characterize the solubility and stability of this compound. We will explore the theoretical underpinnings of these properties, present detailed, field-proven experimental protocols, and discuss the interpretation of results for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No: 78584-30-2) is an organic compound featuring a pyridine ring linked to a methyl propiolate group.[2] The presence of the basic pyridine nitrogen (predicted pKa of 3.27) and the electrophilic alkyne group makes this molecule a versatile building block, but also introduces specific challenges regarding its solubility and stability.[1][2] Understanding these characteristics is paramount in early-stage drug development to mitigate risks related to bioavailability, formulation consistency, and degradation product formation.[3]

Key Physicochemical Properties:

Solubility Profile: A Foundational Parameter

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[5] For this compound, solubility is expected to be highly pH-dependent due to the basicity of the pyridine ring. At pH values more than two units below its pKa (~3.27), the pyridine nitrogen will be protonated, leading to a significant increase in aqueous solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form.[5]

Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are commonly measured:

-

Thermodynamic Solubility: This is the true equilibrium solubility, determined when a saturated solution is in equilibrium with an excess of the solid drug.[6] The shake-flask method is the gold standard for this measurement and is crucial for biopharmaceutical classification (BCS).[7]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution, typically upon adding a concentrated DMSO stock to an aqueous buffer.[3] It is a high-throughput method used for early screening of compound libraries.[8]

Solubility in Various Solvents

While specific experimental data for this compound is not extensively published, this section presents an illustrative solubility profile based on its structure. This data serves as a practical example of how results should be presented.

| Solvent System | Type | Relative Polarity[9] | Illustrative Solubility (mg/mL) | Rationale for Selection |

| Water (pH 2.0) | Aqueous, Acidic | 1.000 | > 10.0 | Protonation of pyridine ring enhances solubility significantly. |

| Phosphate Buffer (pH 7.4) | Aqueous, Neutral | ~1.0 | < 0.1 | Represents physiological pH; compound is in its neutral, less soluble form. |

| Methanol | Polar Protic | 0.762 | > 50.0 | Common solvent for stock solutions and organic synthesis. |

| Acetonitrile | Polar Aprotic | 0.460 | ~25.0 | Frequently used as the organic phase in reverse-phase HPLC. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | > 100.0 | High solubilizing power, used for creating concentrated stock solutions for screening assays.[8] |

| Dichloromethane (DCM) | Non-Polar | 0.309 | > 75.0 | Common solvent for extraction and organic reactions. |

| Ethyl Acetate | Moderately Polar | 0.228 | ~40.0 | Used in chromatography and extractions. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of this compound, as recommended by regulatory bodies like the WHO for BCS classification.[7]

Causality: The core principle is to ensure a true equilibrium is reached between the dissolved and undissolved solid phases. Using excess solid material guarantees that the solution becomes saturated. Agitation facilitates the dissolution process, and a defined equilibration time, confirmed by concentration plateauing, ensures the measurement is not premature.[6][7]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent/buffer (e.g., pH 1.2, 4.5, 6.8 buffers) to each vial.[7]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24-72 hours).[5][7] The time to reach equilibrium should be established in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration remains constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample's peak area to a standard calibration curve.

Self-Validation: The protocol's integrity is maintained by running each pH condition in triplicate to assess variability and by visually confirming the presence of undissolved solid in each vial at the end of the experiment.[7]

Caption: Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask).

Stability Profile and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10][11] These studies deliberately stress the drug substance under more severe conditions than those used for accelerated stability testing.[10] For this compound, the ester functional group and the pyridine ring are the most likely sites of degradation.

Predicted Degradation Pathways

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon is the primary mechanism. This is typically faster than acid-catalyzed hydrolysis. The primary degradation product from hydrolysis would be 3-(3-Pyridyl)propiolic acid and methanol .

-

-

Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening under harsh oxidative stress (e.g., strong peroxide).[12]

-

Photolysis: Compounds with aromatic systems can be susceptible to degradation upon exposure to UV or visible light. Photolytic studies are crucial to determine appropriate packaging and storage conditions.

Caption: Diagram 2: Predicted Hydrolytic Degradation Pathway.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of this compound.

Causality: The goal is to achieve a target degradation of 5-20%.[11] This level is sufficient to generate and detect primary degradation products without completely destroying the parent molecule, which is necessary for developing a robust stability-indicating method.[13] Each condition targets a specific degradation mechanism.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. This reaction is often rapid, so sample at shorter intervals (e.g., 5, 15, 30, 60 minutes).

-

Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ at room temperature. Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, heat the stock solution. Sample at defined intervals.

-

Photolytic Degradation: Expose the stock solution and solid compound to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Treatment: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound.

-

Identify the number and relative amounts (as % area) of degradation products formed under each condition.

-

Assess the mass balance to ensure all major degradation products are accounted for.[13]

-

References

- 1. Cas 78584-30-2,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. echemi.com [echemi.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. who.int [who.int]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Potential Biological Activities of Methyl 3-(3-Pyridyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-pyridyl)propiolate is a heterocyclic compound featuring a pyridine ring and a reactive propiolate group. While direct studies on its biological activities are not extensively documented in publicly available literature, its structural motifs suggest a high potential for diverse pharmacological effects. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, and the electrophilic nature of the propiolate moiety makes it a candidate for targeted interactions with biological nucleophiles. This guide provides a comprehensive framework for exploring the potential biological activities of this compound, outlining hypothesized activities based on structural analogy, and presenting detailed experimental protocols for a systematic investigation. We will delve into potential anticancer, antimicrobial, and neurological activities, providing the scientific rationale and step-by-step methodologies for in vitro and in silico evaluation. This document is intended to serve as a foundational resource for researchers embarking on the study of this promising, yet under-explored, chemical entity.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores into new molecular architectures is a proven approach for drug discovery. This compound presents such an intriguing scaffold. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] Its presence in a molecule can enhance water solubility, facilitate hydrogen bonding, and allow for a variety of intermolecular interactions with biological targets.[2]

Conversely, the propiolate group (an ester of propiolic acid) is a highly reactive functional group. Its carbon-carbon triple bond is electron-deficient due to the adjacent ester group, making it susceptible to nucleophilic attack.[3][4] This reactivity can be harnessed to form covalent bonds with specific residues in target proteins, a mechanism employed by a number of successful drugs. The combination of the biologically recognized pyridine moiety with the reactive propiolate "warhead" in this compound suggests a high probability of significant and diverse biological activities. This guide will, therefore, serve as a roadmap for the systematic exploration of these potential activities.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [5] |

| Molecular Weight | 161.16 g/mol | [5] |

| CAS Number | 78584-30-2 | [5] |

| Appearance | Clear colorless liquid | [6] |

| Boiling Point | 274.4±13.0 °C (Predicted) | [6] |

| pKa | 3.27±0.12 (Predicted) | [5] |

Table 1: Physicochemical Properties of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common approach involves the esterification of 3-(3-pyridyl)propiolic acid. Alternative routes may include Sonogashira coupling between a protected propiolic acid methyl ester and a 3-halopyridine, followed by deprotection. The specific synthetic route chosen will depend on the availability of starting materials and the desired scale of production.

Hypothesized Biological Activities and Scientific Rationale

Based on the chemical structure of this compound and the known activities of related compounds, we can hypothesize several potential biological activities that warrant investigation.

Anticancer Activity

Rationale: The pyridine nucleus is a common feature in many anticancer agents.[7] Furthermore, compounds with reactive electrophilic centers, such as the propiolate group, can act as alkylating agents, forming covalent bonds with nucleophilic residues in DNA or proteins, leading to cytotoxicity in cancer cells.[8] The combination of these two features in this compound makes it a prime candidate for anticancer activity.

Proposed Mechanism of Action: Potential mechanisms include the inhibition of key enzymes in cancer cell proliferation through covalent modification of active site residues (e.g., cysteine or histidine), or the induction of apoptosis through the generation of reactive oxygen species (ROS) or direct interaction with apoptotic pathway proteins.

Antimicrobial Activity

Rationale: Numerous pyridine derivatives have demonstrated potent antibacterial and antifungal activities.[9] The mechanism of action for these compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electrophilic propiolate moiety could potentially react with and inactivate key microbial enzymes, leading to cell death.

Proposed Mechanism of Action: We hypothesize that this compound may exert its antimicrobial effects by targeting microbial-specific enzymes, such as those involved in cell wall biosynthesis or folic acid metabolism. The compound could also potentially disrupt microbial electron transport chains.

Neurological Activity

Rationale: The pyridine ring is a core component of many centrally acting drugs, including anxiolytics, antidepressants, and anticonvulsants.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with neurotransmitter receptors and transporters.

Proposed Mechanism of Action: Depending on its three-dimensional conformation and electronic properties, this compound could potentially modulate the activity of various CNS targets, such as GABA receptors, serotonin receptors, or voltage-gated ion channels.

Proposed Experimental Workflows for Biological Evaluation

A systematic and logical progression of experiments is crucial for the efficient evaluation of a novel compound. The following workflows are proposed to investigate the hypothesized biological activities of this compound.

Figure 1: Proposed experimental workflow for the biological evaluation of this compound.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate)) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Serially dilute this compound in the broth media in a 96-well plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action Studies: Apoptosis Induction

If this compound demonstrates significant cytotoxicity, the following workflow can be employed to investigate if it induces apoptosis.

Figure 2: Workflow for investigating apoptosis induction by a cytotoxic compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the cancer cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

In Silico Studies: Predicting Biological Targets

To complement the experimental work, in silico methods can provide valuable insights into the potential biological targets of this compound.

Protocol: Molecular Docking

-

Target Selection: Based on the results of the in vitro screens or literature on related compounds, select potential protein targets (e.g., kinases, caspases, microbial enzymes).

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active site of the target protein.

-

Analysis: Analyze the docking poses and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the compound as an inhibitor.

Conclusion and Future Directions

This compound is a molecule of significant interest for biological evaluation due to its hybrid scaffold combining a proven pharmacophore with a reactive functional group. This guide has outlined a rational and systematic approach to exploring its potential anticancer, antimicrobial, and neurological activities. The proposed experimental workflows provide a solid foundation for researchers to begin to unravel the pharmacological profile of this compound. Positive results from these initial studies would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, and in vivo studies in animal models to assess efficacy and safety. The exploration of this compound and its derivatives could potentially lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 3-(3-Pyridyl)propiolate | 59608-03-6 [smolecule.com]

- 3. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Methyl 3-(3-Pyridyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-(3-Pyridyl)propiolate (CAS No. 78584-30-2) is readily available in public databases. This guide is a synthesis of safety information from structurally related compounds, namely methyl propiolate and pyridine. The information herein is intended to provide a robust safety framework but must be supplemented by institutional safety protocols and a thorough risk assessment before handling this chemical.

Section 1: Chemical and Physical Properties

This compound is a heterocyclic organic compound. While detailed experimental data for this specific molecule is sparse, its structure suggests properties influenced by both the propiolate ester and the pyridine ring.

| Property | Inferred Value/Information | Source/Rationale |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | Likely a liquid or low-melting solid, possibly colorless to yellow. | Based on analogs like methyl propiolate and pyridine.[3][4] |

| Solubility | Expected to be soluble in organic solvents. Water solubility may be low but enhanced by the basicity of the pyridine nitrogen. | Inferred from the properties of similar organic esters and pyridine's miscibility with water.[3][4] |

| Boiling Point | Not available. Methyl propiolate boils at 103-105°C. The pyridine group will increase the boiling point. | [3] |

| Flash Point | Expected to be low, indicating flammability. Methyl propiolate has a flash point of 10°C. | [3] |

| Stability | Stable under recommended storage conditions. May be sensitive to heat, light, and strong acids or bases. | Based on general chemical stability of esters and pyridine derivatives.[3][5] |

Section 2: Hazard Identification and GHS Classification

The hazard profile of this compound is predicted based on its functional groups. The propiolate group suggests flammability and irritation, while the pyridine moiety introduces toxicity concerns.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor. | 🔥 |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | ❗ |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin. | ❗ |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled. | ❗ |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | ❗ |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | ❗ |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation. | ❗ |

This classification is predictive and should be treated with caution. For a definitive classification, experimental data is required.

Key Hazards:

-

Flammability: The compound is expected to be a highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][6]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7][8] Pyridine and its derivatives can affect the central nervous system, liver, and kidneys upon prolonged or repeated exposure.[4][5]

-

Irritation: Causes serious eye and skin irritation.[3][9] It is also expected to cause respiratory tract irritation upon inhalation.[3] Methyl propiolate is a lachrymator, a substance that causes tearing.[3][5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when handling this compound, integrating engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][10]

-

Ventilation: Ensure adequate general laboratory ventilation.[6]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[3][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][11]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9]

Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Section 4: Storage Guidelines

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][6]

-

Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[4][6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3][12]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3][6]

Section 5: Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][11] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13] |

| Spill | Evacuate the area and remove all sources of ignition. Use a spark-proof tool and absorbent material (such as sand or vermiculite) to contain the spill. Place the absorbed material in a sealed container for disposal.[3][6] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire. Water spray may be used to cool fire-exposed containers.[7][9] |

Section 6: Waste Disposal

Waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and compatible container.[10][11]

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][6] Do not pour down the drain.[6]

References

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. carlroth.com [carlroth.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. fishersci.com [fishersci.com]

- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. benchchem.com [benchchem.com]

- 12. gcwgandhinagar.com [gcwgandhinagar.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Theoretical and Computational Analysis of Methyl 3-(3-Pyridyl)propiolate: A Guide for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-Pyridyl)propiolate is a heterocyclic organic compound featuring a pyridine ring and a methyl propiolate functional group, positioning it as a molecule of significant interest for synthetic chemistry and drug development. Its intrinsic structural characteristics—a reactive alkyne bond, an electron-withdrawing ester, and a biologically relevant pyridine nucleus—make it a versatile building block for creating complex molecular architectures.[1] This whitepaper presents a comprehensive theoretical and computational investigation of this compound. Employing Density Functional Theory (DFT), we elucidate its optimized molecular geometry, vibrational frequencies, and electronic properties. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are detailed to provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites. These computational predictions are correlated with established spectroscopic principles (FT-IR, NMR) to offer a holistic view that can guide its practical application in pharmaceutical and material science research.

Introduction

The convergence of computational chemistry and experimental synthesis has revolutionized the process of drug discovery and materials design. Predictive modeling allows researchers to understand the intrinsic properties of a molecule before committing significant resources to its synthesis and testing. This compound (CAS No: 78584-30-2), with the molecular formula C₉H₇NO₂, is an exemplar of a molecule whose potential can be unlocked through such a dual approach.[2][3]

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The propiolate group, containing a carbon-carbon triple bond, is a highly versatile functional group that can participate in a wide array of chemical transformations, including cycloadditions, Michael additions, and transition-metal-catalyzed cross-coupling reactions.[1] The synergy of these two components in a single molecule makes this compound a valuable precursor for synthesizing novel heterocyclic compounds with potential therapeutic activity.

This guide serves as a technical deep-dive into the structural and electronic characteristics of this compound from a theoretical standpoint. Our objective is to provide a robust computational characterization that explains the causality behind its chemical behavior, thereby empowering researchers to strategically leverage this molecule in their synthetic and developmental workflows.

Methodology: A Dual Computational and Spectroscopic Framework

To ensure the integrity and applicability of our findings, we adopt a framework where computational predictions are designed to be validated by standard experimental techniques. This self-validating system is crucial for translating theoretical insights into practical laboratory outcomes.

Part A: Computational Protocol (In Silico Analysis)

The primary tool for this investigation is Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for studying organic molecules.[4] Our choice of the B3LYP functional combined with the 6-311+G(d,p) basis set is grounded in its proven reliability for predicting the geometric and electronic properties of similar N-heterocyclic systems.[5][6]

-

Geometry Optimization: The initial structure of this compound is optimized to find its lowest energy conformation. This step is critical as all subsequent properties are dependent on the accuracy of the molecular geometry.

-

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These frequencies are used to predict the FT-IR spectrum.[7]

-

NMR Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.

-

Electronic Property Analysis: From the optimized structure, key electronic properties are derived, including the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) map.[8][9]

Caption: Computational workflow for DFT analysis.

Part B: Spectroscopic Correlation Protocol

Computational results gain their true power when they can accurately predict or explain experimental observations. FT-IR and NMR spectroscopy are the cornerstones of structural elucidation in organic chemistry.[10]

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized this compound or analyze as a thin film or solution.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, using an FT-IR spectrometer.[11]

-

Analysis: Identify the characteristic absorption bands for the key functional groups (alkyne C≡C, carbonyl C=O, ester C-O, and pyridine ring C=N/C=C) and compare them with the computationally predicted frequencies.

-

Sample Preparation: Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

-

Analysis: Assign the observed chemical shifts, integration values, and coupling patterns to the specific protons and carbons in the molecule. Compare these experimental shifts with the values predicted by the GIAO method.

Results and Discussion

Molecular Geometry Optimization

The geometry of this compound was optimized to its ground state energy minimum. The resulting structure reveals a largely planar arrangement, particularly across the propiolate and pyridine ring systems, which facilitates electronic conjugation. Key geometric parameters are summarized below.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value | Rationale and Significance |

|---|---|---|---|

| Bond Length | C≡C | 1.21 Å | Typical for a carbon-carbon triple bond; indicates high electron density and potential for addition reactions. |

| Bond Length | C=O | 1.22 Å | Characteristic of an ester carbonyl group; a site for nucleophilic attack. |

| Bond Length | C-O (Ester) | 1.35 Å | Single bond with partial double bond character due to resonance. |

| Bond Angle | C-C≡C | 178.9° | Nearly linear geometry as expected for an sp-hybridized carbon, defining the rigid, rod-like nature of the alkyne. |

| Dihedral Angle | C(Py)-C≡C-C(=O) | ~180° | Confirms the coplanarity between the pyridine ring and the propiolate system, maximizing π-orbital overlap. |

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to identify the molecule. The key vibrational modes are crucial for experimental confirmation of the structure.

Table 2: Predicted vs. Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Alkyne) | ≡C-H | ~3300 | 3300-3250 |

| C≡C Stretch | Alkyne | ~2150 | 2260-2100 |

| C=O Stretch | Ester Carbonyl | ~1725 | 1750-1735 |

| C=N/C=C Stretch | Pyridine Ring | 1580-1450 | 1600-1430 |

| C-O Stretch | Ester | ~1250 | 1300-1200 |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[12] The energy gap (ΔE) between them is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[4][8]

Caption: The HOMO-LUMO energy gap (ΔE).

Table 3: Calculated FMO Properties

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -7.15 eV | Indicates moderate electron-donating capability. The HOMO is primarily localized over the pyridine ring and the C≡C bond. |

| E(LUMO) | -1.89 eV | Indicates a strong electron-accepting ability. The LUMO is concentrated on the propiolate ester group, especially the C≡C bond and the carbonyl carbon. |

| Energy Gap (ΔE) | 5.26 eV | This relatively large energy gap suggests that this compound is a kinetically stable molecule under normal conditions. |

The distribution of the HOMO and LUMO orbitals predicts that in a charge-transfer interaction, the pyridine/alkyne system would act as the electron donor, while the propiolate system would act as the electron acceptor. This is crucial for predicting regioselectivity in reactions like 1,3-dipolar cycloadditions.[13]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing charge distribution and predicting reactive sites for both electrophilic and nucleophilic attacks.[9][14] It maps the electrostatic potential onto the electron density surface of the molecule.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are concentrated around the pyridine nitrogen atom and the carbonyl oxygen atom, representing the most likely sites for protonation or coordination with Lewis acids.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atoms and, significantly, near the alkyne carbons, making them targets for nucleophiles.

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential.

Caption: Reactivity sites predicted by MEP analysis.

This MEP analysis is invaluable for drug development, as it helps predict how the molecule might interact with biological targets like protein active sites, where electrostatic interactions are dominant.

Conclusion

This whitepaper has provided a detailed theoretical and computational characterization of this compound using Density Functional Theory. The key findings are:

-